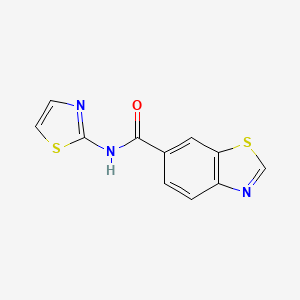
Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a formyl group, and a furan ring attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the formyl group and the chloro group. The final step involves esterification to form the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-chloro-3-(5-carboxy-2-furyl)benzoate.
Reduction: 4-chloro-3-(5-hydroxymethyl-2-furyl)benzoate.
Substitution: 4-amino-3-(5-formyl-2-furyl)benzoate or 4-thio-3-(5-formyl-2-furyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro group and furan ring may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-chloro-3-(5-formyl-2-furyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-chloro-3-(5-formyl-2-thienyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-chloro-3-(5-formyl-2-pyrrolyl)benzoate: Contains a pyrrole ring instead of a furan ring.
Methyl 4-chloro-3-(5-formyl-2-phenyl)benzoate: Features a phenyl ring instead of a furan ring.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-(5-formylfuran-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4/c1-17-13(16)8-2-4-11(14)10(6-8)12-5-3-9(7-15)18-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCXLYGKHYWMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2709625.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2709632.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2709633.png)


![1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone](/img/structure/B2709638.png)

![Rac-5-({[(3r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9h-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1h-pyrrole-2-carboxylic acid](/img/structure/B2709641.png)

![Tert-butyl 4-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2709643.png)
